4-nitrophenyl-alpha-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-nitrophenyl-alpha-D-galactopyranoside involves complex chemical reactions. For instance, the synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is achieved through acetalation, acetylation, glycosylation, and deacetylation processes, utilizing compounds such as p-methoxybenzaldehyde-zinc chloride complex and mercuric cyanide as catalysts. These processes result in the formation of crystalline monoacetate and the title disaccharide after O-deacetylation, confirmed by 13C-n.m.r. spectroscopy (Matta, Rana, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl-alpha-D-galactopyranoside derivatives showcases intricate details. For example, the crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate reveals a 4C1 conformation for the pyranoid ring, and the 4-nitrophenyl moiety is essentially planar. This structure is stabilized by several O—H⋯O hydrogen bonds and intermolecular C—H⋯O interactions, forming a sheet lying parallel to the crystal plane (Silva, Alves, & Speziali, 2017).
Chemical Reactions and Properties
4-nitrophenyl-alpha-D-galactopyranoside participates in various chemical reactions, reflecting its chemical properties. The compound’s derivatives, such as beta-D-galactopyranosyl azide, exhibit hydrolytic activities when catalyzed by beta-galactosidase from Escherichia coli, producing galactose and azide ion at significant rates. This activity demonstrates the compound's versatility as a substrate for enzymatic reactions, which is crucial for biochemical applications (Sinnott, 1971).
Scientific Research Applications
Specificity Study of Enzymes : It's used to study the specificity of α-galactosidase from Escherichia coli in hydrolyzing galactoside analogs (윤신숙 et al., 1996).
Synthesis of Disaccharides : It serves in the synthesis of disaccharides by α-galactosidase from Talaromyces flavus (P. Simerská et al., 2008).
Inhibitor of Lactose Transport : It acts as a competitive inhibitor of lactose transport in membrane vesicles from Escherichia coli (G. Rudnick et al., 1976).
Regioselective Synthesis of Disaccharides : Newly cloned alpha-galactosidases can use 4-nitrophenylgalactoside as a donor, leading to high regioselectivity in reaction (P. Spangenberg et al., 2000).
Study of Energization Effects : It's used to study the effects of energization on the binding of the lactose permease M protein (R. Toci et al., 1980).
Assay Sensitivity Enhancement : 2-chloro-4-nitrophenyl α-D-galactopyranoside, a derivative, enhances sensitivity in assays for α-galactosidase (D. Hwang & M. Scott, 1993).
Measurement of Enzyme Activity : The hydrolysis of o-nitrophenyl-α-D-galactopyranoside (α-ONPG) measures α-galactosidase activity in Escherichia coli cells (R. Schmitt & B. Rotman, 1966).
Protective Activity in Glycobiology : A glycopolymer using 4-nitrophenyl-alpha-D-galactopyranoside protects pig kidney PK15 cells from the cytotoxic effects of human serum (A. Vetere et al., 2002).
Photoaffinity Labeling : It's a photoaffinity reagent that specifically inactivates the beta-galactoside transport system in Escherichia coli membrane vesicles (G. Kaczorowski et al., 1980).
Assaying Gene Activity : PFONPG is a prototype molecule for assaying gene activity in vivo (Weina Cui et al., 2004).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-IIRVCBMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294432 | |
Record name | p-Nitrophenyl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl-alpha-D-galactopyranoside | |
CAS RN |
7493-95-0 | |
Record name | p-Nitrophenyl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7493-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl alpha-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl α-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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